
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 2-Pyrrolidin-1-ylbenzenesulfonyl chloride. It is characterized by the presence of a pyrrolidine ring attached to a benzene sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyrrolidine+Benzene sulfonyl chloride→2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
科学的研究の応用
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function.
類似化合物との比較
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzenesulfonamide
- 2-(Pyrrolidin-1-yl)benzenesulfonic acid
- 2-(Pyrrolidin-1-yl)benzenesulfonyl fluoride
Uniqueness
2-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and suitable for various chemical modifications. This reactivity distinguishes it from similar compounds that may have different functional groups.
特性
分子式 |
C10H12ClNO2S |
|---|---|
分子量 |
245.73 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
VBRMXTUHAJGRAB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


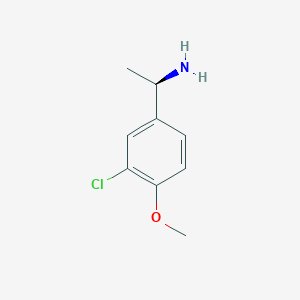
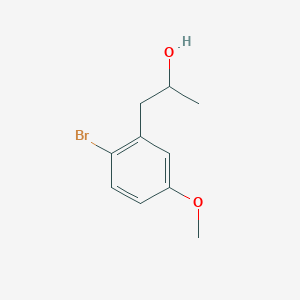
![8lambda6-Thia-2,7-diazatricyclo[7.4.0.0,2,6]trideca-1(13),6,9,11-tetraene-3,8,8-trione](/img/structure/B13609699.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13609704.png)
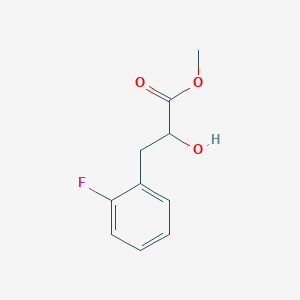
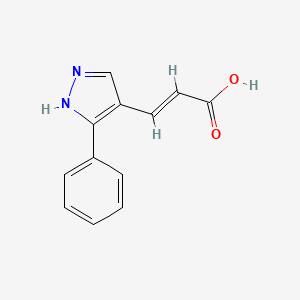
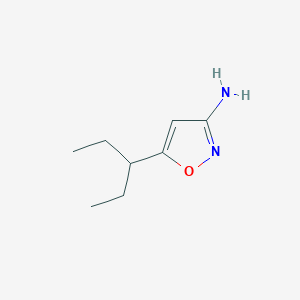

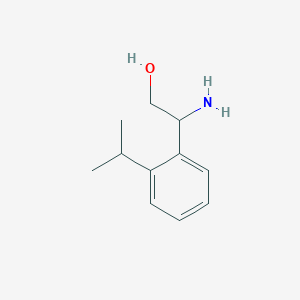
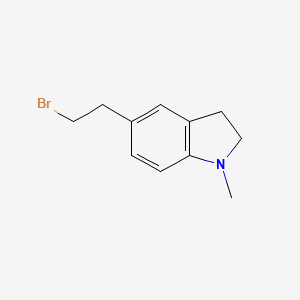

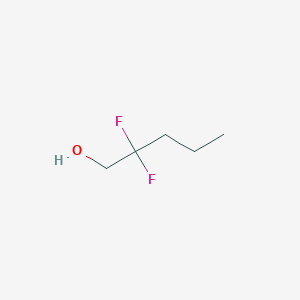
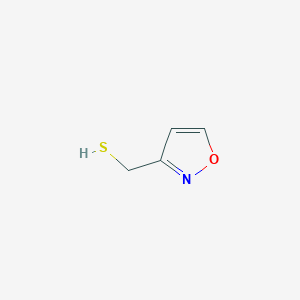
![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
